1-Bromo-9-azidononane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

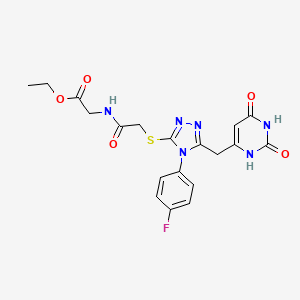

“1-Bromo-9-azidononane” is likely a linear, nine-carbon alkane with a bromine atom attached to the first carbon and an azide group attached to the ninth carbon .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a nine-carbon chain with a bromine atom attached to one end and an azide group attached to the other .Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds are known to participate in various reactions. For instance, azides can react with alkynes in a [3+2] cycloaddition to form triazoles, a reaction known as the Huisgen cycloaddition .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its alkane backbone and the presence of the bromine and azide functional groups .Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Medicinal Chemistry :

- "Synthesis of a Glucose-Derived Tetrazole as a New β-Glucosidase Inhibitor. A New Synthesis of 1-Deoxynojirimycin" by Ermert and Vasella (1991) discusses a synthesis pathway involving an azidonitrile intermediate, which is a structural category related to 1-Bromo-9-azidononane. This research contributes to the field of medicinal chemistry, particularly in developing inhibitors for specific enzymes (Ermert & Vasella, 1991).

Catalysis in Organic Reactions :

- "Direct access to stabilized CuI using cuttlebone as a natural-reducing support for efficient CuAAC click reactions in water" by Ghodsinia et al. (2016) presents a study on catalyzing azidonation of organic bromides. This research is significant for understanding how this compound and similar compounds can be used in catalytic processes, particularly in water (Ghodsinia et al., 2016).

Role in Chemical Synthesis :

- "Use of olefin templates in queued chemical transformations using late transition metal catalysis. Total synthesis of cis and trans bupleurynol via a single multireaction sequence" by Ghasemi et al. (2004) describes the use of a bromo-iodoethylene compound, which is conceptually similar to this compound, in the synthesis of natural products. This study provides insights into the utility of such compounds in complex organic syntheses (Ghasemi et al., 2004).

Biological and Medicinal Applications :

- "Aryl phosphate derivatives of bromo-methoxy-azidothymidine are dual-function spermicides with potent anti-human immunodeficiency virus" by D’cruz et al. (1998) explores the development of aryl phosphate derivatives of an azidothymidine compound, which shares a functional group with this compound. This research is relevant for understanding potential biomedical applications, particularly in reproductive health and HIV prevention (D’cruz et al., 1998).

Wirkmechanismus

Target of Action

This compound might be used in various chemical reactions due to its azide and bromide functional groups .

Mode of Action

For instance, it might be involved in the synthesis of other complex molecules .

Biochemical Pathways

It’s possible that this compound could be used as a building block in the synthesis of more complex molecules, thereby indirectly influencing various biochemical pathways .

Result of Action

Given its chemical structure, it’s plausible that it could be used in the synthesis of other compounds, potentially influencing various cellular processes .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-azido-9-bromononane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BrN3/c10-8-6-4-2-1-3-5-7-9-12-13-11/h1-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFUNROJWANCCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCN=[N+]=[N-])CCCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B2813531.png)

![4-tert-butyl-N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2813536.png)

![1-{1-ethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}prop-2-en-1-one](/img/structure/B2813540.png)

![1-ethyl-3-methyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2813542.png)

![N-[2-(Oxan-4-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2813544.png)

![7-Chloro-1-(4-chlorophenyl)-2-(3-(dimethylamino)propyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2813547.png)

![9-(3-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2813551.png)

![5-(4,6-Dimethylpyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2813552.png)

![Tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2813553.png)